molecular formula C15H13BrN2O2S B5375597 2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazole

2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazole

Cat. No. B5375597
M. Wt: 365.2 g/mol
InChI Key: YJKIIGQBLOHKCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazole, also known as BSI-201, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a PARP inhibitor, meaning that it inhibits the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes.

Scientific Research Applications

2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazole has been extensively studied for its potential applications in cancer research. PARP inhibitors have shown promise in the treatment of various types of cancer, including breast, ovarian, and prostate cancer. 2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazole has been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to increased cancer cell death. In addition, 2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazole has been studied for its potential use in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Mechanism of Action

2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazole works by inhibiting the activity of PARP, an enzyme involved in DNA repair processes. When DNA is damaged, PARP is activated and helps to repair the damage. However, in cancer cells, PARP activity is often upregulated, leading to increased DNA repair and resistance to chemotherapy and radiation therapy. By inhibiting PARP activity, 2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazole prevents cancer cells from repairing DNA damage, leading to increased cancer cell death.
Biochemical and Physiological Effects
2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazole has been shown to have a number of biochemical and physiological effects. In cancer cells, 2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazole has been shown to increase DNA damage and induce apoptosis, or programmed cell death. In addition, 2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazole has been shown to sensitize cancer cells to chemotherapy and radiation therapy. In neurodegenerative diseases, 2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazole has been shown to have neuroprotective effects, reducing the accumulation of toxic proteins and improving cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazole in lab experiments is its specificity for PARP inhibition. Unlike other PARP inhibitors, 2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazole has minimal off-target effects, making it a useful tool for studying the role of PARP in various biological processes. However, one limitation of using 2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazole is its relatively short half-life, which can make it difficult to maintain consistent PARP inhibition over long periods of time.

Future Directions

There are a number of future directions for research on 2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazole. One area of interest is the development of more potent and selective PARP inhibitors. In addition, researchers are exploring the use of PARP inhibitors in combination with other cancer therapies, such as immunotherapy and targeted therapy. Finally, there is interest in exploring the potential applications of PARP inhibitors in other diseases, such as autoimmune disorders and inflammatory diseases.
Conclusion
In conclusion, 2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazole is a PARP inhibitor that has been extensively studied for its potential applications in scientific research. Its specificity for PARP inhibition and its potential use in cancer and neurodegenerative diseases make it a valuable tool for researchers. While there are limitations to its use in lab experiments, the future directions for research on 2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazole are promising and warrant further investigation.

Synthesis Methods

The synthesis method of 2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazole involves the reaction of 4-bromoaniline with ethyl 2-bromoacetate, followed by the reaction of the resulting compound with sodium hydroxide and 2-mercaptobenzimidazole. The final product is obtained through purification by column chromatography.

properties

IUPAC Name

2-[2-(4-bromophenyl)sulfonylethyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O2S/c16-11-5-7-12(8-6-11)21(19,20)10-9-15-17-13-3-1-2-4-14(13)18-15/h1-8H,9-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKIIGQBLOHKCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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